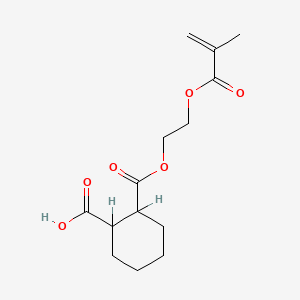
1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester
Cat. No. B1599041
Key on ui cas rn:
51252-88-1
M. Wt: 284.3 g/mol
InChI Key: GWFCWZQFUSJPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06861200B2
Procedure details


To acetone (1,000 mL) were added cis-1,2-cyclohexanedicarboxylic anhydride (308.3 g), 2-hydroxyethyl methacrylate (273.3 g), and 4-dimethylaminopyridine (4.9 g). This mixture was heated with refluxing for 5 hours, and the acetone was distilled off under reduced pressure. Thereafter, 1N hydrochloric acid (500 mL) and ethyl acetate (2,000 mL) were added to the residue to extract it. The resulting organic phase was washed twice with saturated aqueous sodium chloride solution (500 mL), and anhydrous magnesium sulfate (100 g) was then added thereto. This mixture was allowed to stand for 1 hour to dehydrate the organic phase. Subsequently, the magnesium sulfate was removed by filtration and the ethyl acetate was distilled off under reduced pressure to obtain a white solid. The solid was pulverized and then added to water (2,000 mL). After this mixture was stirred for 2 hours, the particles were taken out by filtration and dried. As a result, 2-[2-(methacryloyloxy)ethoxy-carbonyl]cyclohexanecarboxylic acid was obtained as a white solid (518.9 g).






Name
Identifiers


|
REACTION_CXSMILES
|
CC(C)=O.[C@@H:5]12[C:14](=[O:15])[O:13][C:11](=[O:12])[C@@H:6]1[CH2:7][CH2:8][CH2:9][CH2:10]2.[C:16]([O:21][CH2:22][CH2:23][OH:24])(=[O:20])[C:17]([CH3:19])=[CH2:18]>CN(C)C1C=CN=CC=1.O>[C:16]([O:21][CH2:22][CH2:23][O:24][C:11]([CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH:5]1[C:14]([OH:13])=[O:15])=[O:12])(=[O:20])[C:17]([CH3:19])=[CH2:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
308.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[C@@H]12[C@@H](CCCC1)C(=O)OC2=O
|
|
Name
|
|
|
Quantity
|
273.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
|
Name
|
|
|
Quantity
|
4.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After this mixture was stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with refluxing for 5 hours
|
|
Duration
|
5 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the acetone was distilled off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Thereafter, 1N hydrochloric acid (500 mL) and ethyl acetate (2,000 mL) were added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
to extract it
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting organic phase was washed twice with saturated aqueous sodium chloride solution (500 mL), and anhydrous magnesium sulfate (100 g)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Subsequently, the magnesium sulfate was removed by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the ethyl acetate was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a white solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the particles were taken out by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCCOC(=O)C1C(CCCC1)C(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 518.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
